molecular formula C14H10Br2 B13946112 1,8-Bis(bromomethyl)biphenylene CAS No. 36396-04-0

1,8-Bis(bromomethyl)biphenylene

Cat. No.: B13946112
CAS No.: 36396-04-0
M. Wt: 338.04 g/mol
InChI Key: GOQAUHRRVINDLS-UHFFFAOYSA-N
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Description

1,8-Bis(bromomethyl)biphenylene is a specialized biphenylene-based organic compound that serves as a versatile bifunctional building block in synthetic organic chemistry and drug discovery. Its molecular structure features two reactive bromomethyl groups, making it a valuable precursor for constructing complex molecular architectures through various nucleophilic substitution reactions. Compounds with bis(bromomethyl) functionality are of significant research interest for developing new therapeutic agents and functional materials. Related naphthalene-based analogs, such as 1,8-bis(bromomethyl)naphthalene, are well-documented as key intermediates in scientific literature . These analogs demonstrate the utility of such scaffolds as central cores for creating photo-inducible DNA cross-linking agents . Upon activation, these compounds can generate reactive intermediates that form DNA interstrand cross-links (ICLs), which are critical in studying the cytotoxicity of anticancer agents . The biphenylene core is a fundamental scaffold in medicinal chemistry, found in numerous patented compounds and marketed drugs acting as antimicrobial, anti-inflammatory, and antitumor agents . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

36396-04-0

Molecular Formula

C14H10Br2

Molecular Weight

338.04 g/mol

IUPAC Name

1,8-bis(bromomethyl)biphenylene

InChI

InChI=1S/C14H10Br2/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)13(9)11/h1-6H,7-8H2

InChI Key

GOQAUHRRVINDLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC=C(C3=C2C(=C1)CBr)CBr

Origin of Product

United States

Preparation Methods

Two-Stage Bromomethylation via Bis-Bromomethyl Ether Intermediate

A patented process details a two-stage bromomethylation involving:

Stage (a): Paraformaldehyde reacts with hydrogen bromide under aqueous conditions at temperatures between −0° C and 20° C for 0.5 to 1.5 hours to generate bis-bromomethyl ether (BBME).

Stage (b): BBME is then reacted with biphenylene in the presence of an aqueous 78% w/w zinc bromide solution at 20° C to 40° C, preferably around 20° C to 30° C, for approximately 5 hours. The reaction is carried out in an organic solvent such as dibromomethane.

The mole ratio of zinc bromide to biphenylene ranges from 1:1 to 3:1. After reaction, the mixture is separated into organic and aqueous phases, and the bromomethylated product is isolated by crystallization or extraction.

Advantages of this method:

  • Produces bromomethylated compounds more reactive than chloromethyl analogues, enabling milder subsequent reactions.
  • Avoids carcinogenic chlorinated bis-methyl ethers.
  • Yields are improved with fewer by-products due to moderate reaction conditions.

Summary Table of Conditions:

Stage Reagents Conditions Solvent Time Temperature Notes
(a) Paraformaldehyde + HBr Aqueous reaction Aqueous 0.5–1.5 h −0° C to 20° C Formation of bis-bromomethyl ether (BBME)
(b) BBME + Biphenylene + ZnBr ZnBr 78% w/w aqueous solution Dibromomethane ~5 h 20° C to 40° C Bromomethylation of biphenylene

This method is exemplified in the preparation of 4,4′-bis-(bromomethyl)-biphenyl but is applicable to biphenylene derivatives including 1,8-bis(bromomethyl)biphenylene.

Radical Bromination of Methylated Biphenylene Derivatives

An alternative approach involves radical bromination of methyl-substituted biphenylenes:

  • Starting from 2,3-dimethylbiphenylene, bromination is performed using N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide in carbon tetrachloride.
  • The reaction proceeds under reflux, converting methyl groups to bromomethyl groups.
  • For example, 2,3-bis-(bromomethyl)-biphenylene was obtained in 58% yield by this method.

This method is suitable for preparing bromomethyl derivatives with bromines introduced at methyl positions via radical substitution.

Bisalkylation Using Bis(bromomethyl)biphenylene

In some synthetic schemes, bis(bromomethyl)biphenylene is prepared and then used for bisalkylation reactions with peptides or other nucleophiles in polar solvents like dimethylformamide/water mixtures at pH 8.0, room temperature, for 2 hours. These reactions confirm the availability and reactivity of bis(bromomethyl)biphenylene prepared by the above methods.

Comparative Analysis of Preparation Methods

Method Reagents & Catalysts Reaction Type Yield & Purity Advantages Limitations
Two-stage bromomethylation Paraformaldehyde, HBr, ZnBr (aqueous) Electrophilic substitution via BBME High yields, moderate conditions Mild conditions, less hazardous reagents Requires multi-step handling
Radical bromination N-bromosuccinimide, dibenzoyl peroxide Radical substitution Moderate yield (~58%) Straightforward, direct bromination Use of toxic solvents (CCl4), radical side reactions
Bisalkylation confirmation Bis(bromomethyl)biphenylene + nucleophiles Nucleophilic substitution Confirms reactivity, moderate yields Useful for downstream functionalization Dependent on precursor availability

Summary of Research Data and Yields

Compound Method Yield (%) Purification Method Key Observations
This compound Two-stage bromomethylation Not explicitly reported; analogous biphenyl derivatives show high yields Crystallization, extraction High reactivity, less polymer formation
2,3-Bis(bromomethyl)biphenylene Radical bromination with NBS 58% Chromatography Efficient bromination at methyl groups
Bisalkylated derivatives Bisalkylation in DMF/H2O 25–40% Preparative HPLC, lyophilization Confirms availability and purity of bromomethyl compound

Chemical Reactions Analysis

1,8-Bis(bromomethyl)biphenylene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts and initiators specific to the type of reaction being performed.

Scientific Research Applications

1,8-Bis(bromomethyl)biphenylene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its bromomethyl groups provide reactive sites for further functionalization.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,8-Bis(bromomethyl)biphenylene exerts its effects depends on the specific chemical reactions it undergoes. The bromomethyl groups are highly reactive and can participate in various substitution and addition reactions. These reactions often involve the formation of carbon-bromine bonds, which can be further manipulated to introduce different functional groups or to form new chemical structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting differences in synthesis, reactivity, and applications:

Compound Name Backbone Substituents Key Properties/Applications References
1,8-Bis(bromomethyl)biphenylene Biphenylene 1,8-bromomethyl Rigid backbone stabilizes Sb–O–Sb bridges in antimony Lewis acids; used in macrocyclization
1,8-Bis(bromomethyl)naphthalene Naphthalene 1,8-bromomethyl Shorter bite distance (3.4–4.1 Å) for β-cyclodextrin alkylation; 56% synthesis yield
2,3-Bis(bromomethyl)naphthalene Naphthalene 2,3-bromomethyl Similar reactivity to 1,8-naphthalene analog but lower yield (48%)
4,4'-Bis(bromomethyl)-1,1'-biphenyl Biphenyl 4,4'-bromomethyl Flexible backbone; molecular weight 340.05 g/mol; standardized safety protocols (SDS)
1,8-Bis(2-bromoethynyl)anthracene Anthracene 1,8-bromoethynyl Larger π-system (C₁₈H₈Br₂); molar mass 384.06 g/mol; potential for extended conjugation
1,8-Bis(dimesitylboryl)biphenylene Biphenylene 1,8-dimesitylboryl Boron separation 4.566 Å; m(1,2)-complexation of hydrazine/cyanide

Structural and Electronic Comparisons

  • Backbone Rigidity : The biphenylene backbone in this compound provides greater rigidity compared to naphthalene or biphenyl analogs, enhancing steric control in coordination chemistry . In contrast, 4,4'-bis(bromomethyl)-1,1'-biphenyl has a flexible biphenyl structure, making it less suited for precise molecular recognition .
  • Substituent Effects : Bromomethyl groups in 1,8-positions on naphthalene (bite distance <4.1 Å) enable efficient macrocyclization with β-cyclodextrin, whereas ethynyl bromides on anthracene extend conjugation for optoelectronic applications .

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